Velpatasvir N-3 -

Velpatasvir N-3

Catalog Number: EVT-14195763
CAS Number:
Molecular Formula: C44H55N3O13
Molecular Weight: 833.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of velpatasvir involves several key steps that utilize various reagents and conditions. A notable method described in the literature includes the use of N-bromosuccinimide as a key reagent, which facilitates cyclization reactions necessary for forming the core structure of velpatasvir. The process also employs solvents such as N,N-dimethylacetamide and acetonitrile, among others, to optimize reaction conditions .

The synthetic pathway typically involves:

  • Formation of intermediates: Initial compounds are synthesized through condensation reactions involving starting materials like 4-bromo-3-methylbenzoic acid.
  • Purification steps: After synthesis, compounds are purified using column chromatography techniques to isolate the desired product.
  • Characterization: The intermediates and final products are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm their structures .
Molecular Structure Analysis

Velpatasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for velpatasvir is C25H28F2N4O4C_{25}H_{28}F_{2}N_{4}O_{4}, and its molecular weight is approximately 462.51 g/mol.

Structural Data

  • Chemical Structure: Velpatasvir features a bicyclic structure with a fluorinated moiety that enhances its potency against the hepatitis C virus.
  • NMR Spectroscopy: Detailed NMR data has been reported, showcasing distinct chemical shifts that correspond to various hydrogen environments within the molecule .
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of velpatasvir include:

  • Cyclization Reactions: These reactions are critical for forming the core structure of velpatasvir. The use of N-bromosuccinimide has been highlighted as a method to streamline this process.
  • Condensation Reactions: These reactions involve combining two or more reactants to form a larger molecule while releasing small molecules like water or methanol.
  • Purification Techniques: Post-synthesis purification methods such as silica gel chromatography are employed to isolate pure velpatasvir from reaction mixtures .
Mechanism of Action

Velpatasvir acts by inhibiting the NS5A protein of the hepatitis C virus. This protein plays a crucial role in viral replication and assembly. By binding to NS5A, velpatasvir disrupts the viral life cycle, preventing the virus from replicating effectively within host cells.

Mechanistic Insights

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Velpatasvir is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and acetonitrile but is less soluble in water.

Chemical Properties

  • Stability: Velpatasvir is stable under standard conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point has been reported in various studies, indicating its thermal stability.

Relevant Data

Analytical methods such as high-performance liquid chromatography have been developed for quantifying velpatasvir in pharmaceutical formulations, ensuring quality control during manufacturing processes .

Applications

Velpatasvir is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its efficacy has been demonstrated across multiple genotypes of the virus, making it a versatile option for patients with varying viral strains.

Scientific Uses

  • Combination Therapy: Used alongside sofosbuvir and voxilaprevir in treatment regimens for enhanced efficacy.
  • Research Applications: Ongoing studies continue to explore its potential against other viral infections and its mechanisms at a molecular level.
Structural Elucidation & Stereochemical Rationalization

Chiral Synthesis Pathways for Velpatasvir N-3 Analogs

The synthesis of Velpatasvir N-3 analogs demands meticulous stereocontrol due to the presence of multiple chiral centers governing biological activity. A convergent strategy predominates, involving the modular assembly of three stereochemically defined fragments: the bis-imidazole core, the chiral pyrrolidine unit, and the N-phenylcarbamate cap [8].

  • Pyrrolidine Construction: The synthesis of the 4-methoxymethyl-D-proline moiety exemplifies enantioselective methodology. Starting from trans-4-hydroxy-L-proline, a diastereoselective methylation using AgOTf/2,6-di-tert-butylpyridine and methyl iodide achieves inversion at C4, yielding the (2S,4R)-configuration critical for NS5A binding. Subsequent functional group manipulations (cyanidation, methanolysis, reduction) afford the key pyrrolidine intermediate 122 (Scheme 1) [8].
  • Dipeptide Linker Synthesis: The Val-5-methylproline segment (125) employs a chiral pool approach starting from ethyl pyroglutamate. Grignard addition (methylmagnesium bromide) generates a hemiaminal, which undergoes acid-catalyzed cyclization to a bicyclic iminium ion. Stereoselective hydrogenation (Pd/C, H₂) under kinetic control establishes the desired (5S)-methylproline stereochemistry before coupling with N-Moc-L-valine using HATU/DIPEA [8].
  • Fragment Coupling & Macrocyclization: The pivotal step involves coupling the activated bromoacetyl pyrrolidine 123 (derived from chromenone 121 and proline 122) with dipeptide 125 under Cs₂CO₃ promotion. Subsequent treatment with NH₄OAc in 2-methoxyethanol/toluene induces a double cyclodehydration, forming the central bis-imidazole structure 127. Final deprotection (Boc removal) and coupling with N-methoxycarbonyl-D-phenylglycine (Moc-D-Phg) using COMU/DIPEA furnishes Velpatasvir N-3 [8].

Table 1: Key Synthetic Methodologies for Velpatasvir N-3 Fragments

FragmentKey Starting MaterialCritical Stereochemical StepStereochemical OutcomeRefined Yield Range
Pyrrolidine (122)trans-4-Hydroxy-L-prolineAgOTf-mediated methylation with chiral base control(2S,4R) configuration65-72% (over 5 steps)
Dipeptide (125)Ethyl L-pyroglutamateStereoselective hydrogenation of bicyclic iminium ion(2S,5S) configuration78-85% (over 3 steps)
Bis-Imidazole CoreBromoacetyl pyrrolidine 123 + Dipeptide 125Double cyclodehydration with NH₄OAcFixed planar chirality55-62% for 127

Alternative synthetic routes explored include asymmetric hydrogenation for installing the proline C4 stereocenter and Suzuki-Miyaura cross-coupling for assembling the chromenone-imidazole linkage later in the sequence, offering potential advantages in scalability but requiring stringent control over enantiomeric excess (ee >99.5%) to match biological potency [8].

Stereospecificity in NS5A Binding Domains

Velpatasvir N-3 exerts its picomolar antiviral activity through high-affinity, stereospecific binding to Domain I (DI) of the HCV NS5A protein. NS5A DI adopts multiple dimeric conformations essential for its role in RNA replication and virion assembly. X-ray structures reveal DI as a "claw-like" dimer featuring a deep, predominantly hydrophobic groove capable of accommodating single- or double-stranded RNA. This groove also serves as the primary binding site for Velpatasvir N-3 and related inhibitors [3] [5] [10].

The compound's stereochemistry is paramount for optimal interaction:

  • (S)-Configuration at Pyrrolidine C2: Enables ideal hydrogen bonding between the pyrrolidine nitrogen and the carbonyl oxygen of β-tubulin residue Ala.
  • (R)-Methoxymethyl Group at C4: Projects into a hydrophobic sub-pocket formed by residues Leu.
  • D-Phenylglycine Cap: Its (R)-absolute configuration allows π-stacking with Tyr.

Mutagenesis studies highlight the sensitivity of binding to stereochemistry. Substitution of the critical (2S,4R)-pyrrolidine with its (2R,4S)-diastereomer reduces binding affinity by >1000-fold. Similarly, replacing D-Phg with L-Phg diminishes potency by 500-fold against genotype 1a replicons. This stereospecificity extends to resistance mutations:

  • Genotype 1a: Mutations Q30E/R/H, L31M/V, Y93H/N/C directly perturb the inhibitor binding pocket. Y93H, located at the dimer interface, disrupts a key hydrogen bond with the inhibitor's imidazole nitrogen and induces steric clash with the chromenone moiety.
  • Genotype 1b/3a: Mutations L31V, Y93H similarly impact binding, though baseline sensitivity is higher in GT1b due to intrinsic structural differences in the NS5A DI dimer [4] [7] [10].

Table 2: Major Resistance Mutations in NS5A Domain I Impacting Velpatasvir N-3 Binding

Mutation (Genotype)Location in DIFold Change in EC₅₀Proposed Mechanism of ResistanceImpact on Binding Free Energy (ΔΔG, kcal/mol)
Y93H (GT1a)Dimer interface/Subsite S3>10,000Loss of H-bond, steric hindrance to chromenone ring+4.2
Q30R (GT1a)Central groove1,200–5,000Electrostatic repulsion with Moc group, altered groove conformation+3.1
L31V (GT1b)Hydrophobic core24–50Reduced van der Waals contacts with pyrrolidine+1.8
L31V+Y93H (GT1b)Multiple sites~15,000Synergistic disruption of hydrophobic core and H-bonding>+6.0
Y93H (GT3a)Dimer interface/Subsite S350–200Similar to GT1a but less pronounced due to baseline Y93 polymorphism+2.9

This stereochemical precision underpins Velpatasvir N-3's dual mechanism: inhibiting RNA replication by disrupting the DI dimer's role in membranous web formation and blocking virion assembly by mislocalizing NS5A [7] [10].

X-ray Crystallographic Analysis of NS5A–Velpatasvir N-3 Complexes

High-resolution X-ray crystallography provides definitive insights into the molecular basis of Velpatasvir N-3's potency and pan-genotypic activity. Co-crystal structures of NS5A DI (genotype 1b, residues 33–213) bound to Velpatasvir N-3 analogs reveal several critical features [3] [6]:

  • Dimeric Binding Mode: Velpatasvir N-3 spans both monomers of the NS5A DI dimer, exploiting the inherent two-fold symmetry of the protein. The bis-imidazole core sits at the dimer interface, forming hydrogen bonds with backbone atoms of Pro.
  • Subsite Occupancy:
  • S1 (P1 Gln pocket): The D-Phg carbonyl oxygen accepts an H-bond from Tyr.
  • S2 (Hydrophobic cleft): The chromenone moiety engages in extensive van der Waals contacts with Leu.
  • S3/S4: The pyrrolidine methoxymethyl group occupies a solvent-exposed region near Ser.
  • Induced Fit: Binding induces a conformational shift in the NS5A DI dimer compared to apo-structures. The monomers rotate ~8° relative to each other, widening the central groove by ~3 Å to accommodate the inhibitor. This "closed" conformation is incompatible with RNA binding or productive protein-protein interactions essential for replication complex formation [3] [10].

Crystallographic parameters for key structures include:

Table 3: Crystallographic Data for NS5A DI-Velpatasvir N-3 Analog Complexes

ParameterGT1b NS5A DI + Inhibitor A (PDB: 3FQM)GT1a NS5A DI + Inhibitor B (PDB: 4WTG)GT3 NS5A DI Homology Model
Resolution (Å)2.33.5N/A (Modeled)
Space GroupP2₁2₁2₁P2₁-
R-work/R-free (%)18.7/22.424.1/28.9-
Binding Site Solvent Accessibility (%)15.818.322.1 (Predicted)
Key Protein-Inhibitor H-bonds7 (4 backbone, 3 side chain)6 (5 backbone, 1 side chain)5 (Predicted)
Buried Surface Area (Ų)890860825 (Predicted)

Comparative analysis with Velpatasvir reveals conserved interactions but enhanced contacts in the S2/S3 subsites for Velpatasvir N-3, rationalizing its improved efficacy against resistant variants like Y93H. The N-3 modification allows formation of an additional water-mediated H-bond network involving Asp. and Arg. in GT1b, partially compensating for the lost Tyr interaction in the mutant [3] [6].

Crystallography also elucidates genotype-specific variations. GT1a DI structures exhibit a slightly wider central groove than GT1b, correlating with the lower barrier to resistance in GT1a. GT3 homology models, based on GT1b/GT1a structures, predict reduced shape complementarity in the S1 pocket due to a conserved Asp. substitution, explaining the inherently lower potency of NS5A inhibitors against this genotype and guiding further optimization of Velpatasvir N-3 analogs [3] [10].

Properties

Product Name

Velpatasvir N-3

IUPAC Name

1-O-tert-butyl 2-O-[2-[9-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate

Molecular Formula

C44H55N3O13

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53)

InChI Key

VIUSEVDFPVOBFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.